molecular formula C14H25ClO2 B1391562 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate CAS No. 668486-64-4

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate

Cat. No. B1391562
CAS RN: 668486-64-4
M. Wt: 260.8 g/mol
InChI Key: FPKBUCLASWWCHC-FRRDWIJNSA-N
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Description

The compound “(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate” is a chemical compound with the molecular formula C14H25ClO2 . It is also known as [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-chlorobutanoate .

Scientific Research Applications

Synthesis Techniques

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate and related compounds have been synthesized using various techniques. For instance, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate was synthesized through stereoselective NH-transfer to its benzenesulfinate counterpart using diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. This method achieved complete stereocontrol and high enantiocontrol (e.r. = 97:3), yielding the product in 70% yield (Tota et al., 2022). Another example is the preparation of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride through Steglich esterification, yielding a 96% product with its structure confirmed by spectral analysis and X-ray diffraction (Nesterkina et al., 2017).

Molecular Structure Analysis

The molecular structures and properties of compounds similar to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate have been extensively analyzed. For example, the structural properties of alkylcobalt carbonyls containing (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl were elucidated through IR, NMR spectroscopy, and X-ray diffraction, contributing to the understanding of chiral conformations in organocobalt complexes (Zucchi et al., 2005).

Applications in Asymmetric Synthesis

These compounds have found applications in asymmetric synthesis. For instance, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl was utilized in the stereochemical studies of chiral resolving agents for the synthesis of diastereomeric hydroxy-esters (Ichikawa et al., 2004). Furthermore, asymmetric cyclopropanation and cycloalumination reactions have been catalyzed using derivatives of this compound, revealing its utility in creating complex molecular structures with high enantioselectivity (Konik et al., 2013).

Antimicrobial Properties

Research has also explored the antimicrobial activities of amide derivatives of compounds structurally related to (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate. These derivatives have shown significant antifungal and antibacterial activities against various pathogens, highlighting potential pharmaceutical applications (Sana et al., 2011).

Optical and Electronic Properties

The optical and electronic properties of derivatives have been investigated through techniques like FT-IR, FT-Raman, NMR spectroscopy, and molecular dynamics simulations. These studies provide insights into the reactive and optoelectronic properties of these compounds, which could be relevant for applications in nonlinear optics and electronic devices (Menon et al., 2017).

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKBUCLASWWCHC-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCCl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673129
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-chlorobutanoate

CAS RN

668486-64-4
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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